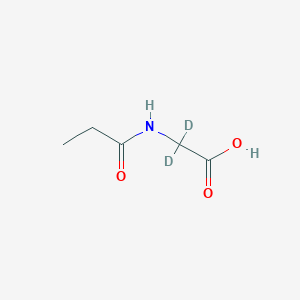

n-Propionylglycine-2,2-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

133.14 g/mol |

IUPAC Name |

2,2-dideuterio-2-(propanoylamino)acetic acid |

InChI |

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i3D2 |

InChI Key |

WOMAZEJKVZLLFE-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CC |

Canonical SMILES |

CCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to n-Propionylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propionylglycine-2,2-d2 is the deuterium-labeled form of N-propionylglycine, a significant biomarker for the inborn metabolic disorder, propionic acidemia. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-propionylglycine in biological samples through stable isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, metabolic significance, and detailed analytical methodologies.

Introduction

N-propionylglycine is a metabolite that is normally present at low levels in human urine. However, in individuals with propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA. This accumulation results in the increased formation of N-propionylglycine through the action of glycine (B1666218) N-acyltransferase.[1] Consequently, elevated levels of N-propionylglycine serve as a key diagnostic marker for this condition.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of N-propionylglycine in complex biological matrices like urine and plasma.[3] The deuterium (B1214612) labels provide a distinct mass shift, allowing for differentiation from the endogenous analyte in mass spectrometry, thereby correcting for variability in sample preparation and instrument response.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its unlabeled counterpart is presented in Table 1.

| Property | This compound | N-Propionylglycine |

| Molecular Formula | C5D2H7NO3[5] | C5H9NO3[1] |

| Molecular Weight | 133.14 g/mol [5] | 131.13 g/mol [1] |

| Labeled CAS Number | 1256842-51-9[5] | N/A |

| Unlabeled CAS Number | 21709-90-0[5] | 21709-90-0[1] |

| Synonyms | Glycine-N-propionyl-(2,2-d2) | Propionylglycine, 2-propanamidoacetic acid[1] |

| Chemical Purity | ≥98%[5] | N/A |

| Isotopic Purity | ≥98% Deuterium incorporation | N/A |

| Physical Form | Solid | Solid |

| Storage Temperature | -20°C | Room Temperature |

Synthesis of this compound

Experimental Protocol: Synthesis

Part 1: Synthesis of Glycine-2,2-d2 (B46479)

A common method for the deuteration of the α-carbon of amino acids is through exchange in a deuterated solvent under catalytic conditions.[6][7]

-

Preparation: Dissolve glycine in deuterium oxide (D2O) containing a suitable catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[6]

-

Reaction: Heat the mixture in a sealed vessel at a high temperature (e.g., 180°C) for a defined period (e.g., 10 minutes) under a deuterium gas atmosphere to facilitate the H/D exchange at the α-carbon.[6]

-

Purification: After the reaction, the catalyst is filtered off, and the D2O is removed under vacuum. The resulting glycine-2,2-d2 can be purified by recrystallization.

Part 2: N-acylation of Glycine-2,2-d2

The deuterated glycine can then be N-acylated using propionyl chloride or propionic anhydride (B1165640).

-

Reaction: Dissolve glycine-2,2-d2 in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).

-

Acylation: Cool the solution in an ice bath and slowly add propionyl chloride or propionic anhydride while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium hydroxide (B78521) solution).

-

Acidification and Extraction: After the reaction is complete, acidify the mixture with an acid (e.g., hydrochloric acid) to a pH of ~2.

-

Purification: The product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Metabolic Pathway of N-Propionylglycine

The formation of N-propionylglycine is a metabolic detoxification pathway for excess propionyl-CoA.

In healthy individuals, propionyl-CoA is primarily converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, the deficiency of this enzyme leads to the accumulation of propionyl-CoA, which is then conjugated with glycine to form N-propionylglycine by glycine N-acyltransferase.[8]

Analytical Methodologies

This compound is predominantly used as an internal standard in mass spectrometry-based methods for the quantification of N-propionylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of N-propionylglycine in biological fluids.[3]

-

Sample Preparation:

-

To a 100 µL aliquot of urine or plasma, add a known amount of this compound in a suitable solvent (e.g., methanol).

-

For plasma samples, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), vortexing, and centrifuging to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate N-propionylglycine from other matrix components.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both N-propionylglycine and this compound are monitored. The exact m/z values will depend on the ionization mode and adduct formation. For example, in negative ion mode, the [M-H]- ions would be monitored.

-

N-Propionylglycine: e.g., m/z 130.1 -> [fragment ion]

-

This compound: e.g., m/z 132.1 -> [fragment ion]

-

-

Data Analysis: The concentration of N-propionylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled N-propionylglycine and a fixed concentration of the internal standard.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not the primary application for the deuterated standard, NMR spectroscopy is a powerful tool for the analysis of metabolites in biological samples and can be used to identify and quantify N-propionylglycine, particularly in urine from patients with propionic acidemia. The deuterated standard could potentially be used for quantitative NMR (qNMR) applications.

-

Sample Preparation:

-

Urine samples are typically prepared by adding a small amount of D2O for field-frequency locking and a pH buffer (e.g., phosphate (B84403) buffer) to ensure consistent chemical shifts.

-

A known concentration of a reference standard (e.g., TSP or DSS) is often added for chemical shift referencing and quantification.

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

-

Pulse Sequence: A one-dimensional proton (1H) NMR spectrum with water suppression (e.g., presaturation or Watergate) is typically acquired.

-

Key Parameters:

-

Acquisition Time: Sufficient time to ensure good digital resolution.

-

Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

-

Number of Scans: Dependant on the concentration of the analyte and the desired signal-to-noise ratio.

-

-

-

Data Analysis:

-

The signals corresponding to N-propionylglycine are identified based on their characteristic chemical shifts and spin-spin coupling patterns.

-

Quantification is achieved by integrating the area of a specific, well-resolved proton signal of N-propionylglycine and comparing it to the integral of the known concentration of the reference standard.

-

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its use as an internal standard in stable isotope dilution LC-MS/MS assays allows for the highly accurate and precise quantification of N-propionylglycine, a critical biomarker for the diagnosis and monitoring of propionic acidemia. The detailed methodologies provided in this guide offer a framework for the application of this important analytical standard in research and clinical settings.

References

- 1. Propionylglycine | C5H9NO3 | CID 98681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycine, ð-propionyl (2,2-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9677-PK [isotope.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Propionylglycine (HMDB0000783) [hmdb.ca]

- 9. Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to n-Propionylglycine-2,2-d2: Chemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of n-Propionylglycine-2,2-d2, a deuterated isotopologue of n-Propionylglycine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in metabolic research, particularly in studies related to propionic acidemia and other inborn errors of metabolism.

Core Chemical Properties

This compound is a stable isotope-labeled form of n-Propionylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis of n-Propionylglycine in biological matrices.

| Property | Value | Source |

| Molecular Formula | C₅H₇D₂NO₃ | [1] |

| Molecular Weight | 133.14 g/mol | [1] |

| CAS Number | 1256842-51-9 | [2][3] |

| Physical Description | Solid | [4] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

Solubility

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 15 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general method for the synthesis of N-acyl glycines involves the acylation of glycine. A plausible synthetic route for the deuterated compound would involve the reaction of glycine-2,2-d2 (B46479) with propionyl chloride or propionic anhydride (B1165640) under basic conditions.

General Experimental Protocol for N-Acylation of Glycine:

-

Dissolution: Glycine is dissolved in an aqueous solution of sodium bicarbonate or another suitable base.

-

Acylation: Propionyl chloride (or propionic anhydride) is added dropwise to the glycine solution at a controlled temperature (typically 0-5 °C) with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Acidification: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-propionylglycine product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

To synthesize this compound, one would start with commercially available glycine-2,2-d2.

Metabolic Significance and Signaling Pathway

n-Propionylglycine is a metabolite that accumulates in individuals with propionic acidemia, an inborn error of metabolism caused by a deficiency of the enzyme propionyl-CoA carboxylase. In this condition, the accumulation of propionyl-CoA leads to its alternative metabolism, including the conjugation with glycine to form n-Propionylglycine, which is then excreted in the urine. Therefore, the quantification of n-Propionylglycine is a key diagnostic marker for this disorder.

The following diagram illustrates the metabolic pathway leading to the formation of n-Propionylglycine.

Experimental Protocols: Quantification in Biological Samples

The accurate quantification of n-Propionylglycine in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of propionic acidemia. A common and robust method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which utilizes a stable isotope-labeled internal standard such as this compound for accurate quantification.

Detailed Methodology for Quantification of n-Propionylglycine in Urine by LC-MS/MS:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing a known concentration of this compound in 50% methanol/water).

-

Vortex the mixture for 10 seconds.

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Perform separation using a C18 reverse-phase column with a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both n-Propionylglycine and this compound are monitored for quantification.

-

Quantification: The concentration of n-Propionylglycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of n-Propionylglycine.

-

The following diagram illustrates the experimental workflow for the quantification of n-Propionylglycine in urine.

References

- 1. Glycine, ð-propionyl (2,2-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9677-PK [isotope.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Qmx Laboratories - N-Propionylglycine-2,2-d2_1256842-51-9_0.1g [qmx.com]

- 4. Propionylglycine | C5H9NO3 | CID 98681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Propionylglycine (HMDB0000783) [hmdb.ca]

n-Propionylglycine-2,2-d2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of n-Propionylglycine-2,2-d2, a deuterated isotopologue of N-Propionylglycine. This stable isotope-labeled compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly in metabolomics and clinical diagnostics for inborn errors of metabolism.

Core Compound Data

The key molecular properties of this compound and its corresponding non-labeled analogue are summarized below. The incorporation of two deuterium (B1214612) atoms at the C2 position of the glycine (B1666218) moiety results in a mass shift of +2 Da, which is fundamental for its application in stable isotope dilution analysis.

| Property | This compound | N-Propionylglycine |

| Molecular Formula | C₅H₇D₂NO₃ | C₅H₉NO₃[1][2] |

| Molecular Weight | 133.14 g/mol [3][4][5][6] | 131.13 g/mol [1][2][7] |

| Labeled CAS Number | 1256842-51-9[3][4][5] | N/A |

| Unlabeled CAS Number | 21709-90-0[3][4][5] | 21709-90-0[1][2] |

| Synonyms | Glycine-2,2-d2, N-(1-oxopropyl)- | Propionylglycine, 2-(Propionylamino)acetic acid[8] |

Biochemical Significance and Application

N-Propionylglycine is an acylglycine that serves as a key biomarker for certain metabolic disorders.[9][10] It is formed in the mitochondria via the conjugation of propionyl-CoA and glycine by the enzyme glycine N-acyltransferase.[10] Elevated levels of N-Propionylglycine in urine are a characteristic feature of propionic acidemia, an inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase.[9][10]

Accurate quantification of N-Propionylglycine in biological matrices like urine and blood is crucial for the diagnosis and monitoring of this condition. This compound is the ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. Its distinct mass allows for precise differentiation and quantification by mass spectrometry.

Experimental Protocols

The following protocol describes a general methodology for the quantification of N-Propionylglycine in a biological matrix (e.g., urine) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Preparation of Standards and Internal Standard

-

Stock Solutions: Prepare individual stock solutions of N-Propionylglycine (analyte) and this compound (internal standard, IS) in a suitable solvent such as methanol (B129727) or water at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution to cover the expected physiological and pathological concentration range (e.g., 1.0 to 500 nM).[4]

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

-

Spiking: Thaw samples and centrifuge to remove particulates. To a fixed volume of urine (e.g., 100 µL), add a precise volume of the internal standard working solution.

-

Extraction: Isolate acylglycines using a solid-phase extraction (SPE) cartridge. Condition the cartridge, load the spiked sample, wash away interferences, and elute the analytes with an appropriate solvent (e.g., methanol).

-

Derivatization (Optional but common): To improve chromatographic properties and ionization efficiency, the extracted analytes can be derivatized. A common method is butylation using butanolic HCl, which converts the carboxylic acid group to a butyl ester.[6]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 2.1 × 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the analyte from other matrix components. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-Propionylglycine) and the internal standard (this compound) must be determined by direct infusion of the individual standards. The mass difference of +2 Da for the internal standard will be reflected in its precursor and potentially its product ions.

-

Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard for each sample and calibration standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of N-Propionylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample recovery and matrix effects.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of N-Propionylglycine using this compound as an internal standard.

Caption: Workflow for quantitative analysis of N-Propionylglycine.

References

- 1. Documents download module [ec.europa.eu]

- 2. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of ceramides NS and NP with perdeuterated and specifically ω deuterated N-acyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of highly deuterated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propionylglycine | C5H9NO3 | CID 98681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to n-Propionylglycine and its Deuterated Analog for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of unlabeled n-Propionylglycine and its deuterated form, focusing on their application in quantitative analysis. This document outlines the core principles, experimental considerations, and metabolic significance relevant to research and drug development.

Introduction to n-Propionylglycine and the Role of Deuterated Standards

n-Propionylglycine is an N-acylglycine, a conjugate of propionic acid and glycine (B1666218).[1][2] It is a key biomarker for monitoring inborn errors of metabolism, particularly propionic acidemia.[1][3] This disorder results from a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase, leading to the accumulation of propionyl-CoA.[3] The excess propionyl-CoA is then conjugated with glycine to form n-Propionylglycine, which is subsequently excreted in the urine.[1]

In the realm of quantitative bioanalysis, especially when using mass spectrometry, stable isotope-labeled internal standards are considered the gold standard for achieving the highest levels of accuracy and precision.[4] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][5] This near-identical chemical behavior allows them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[4][5]

Physicochemical and Analytical Properties

Table 1: Physicochemical Properties of n-Propionylglycine and its Deuterated Analogs

| Property | Unlabeled n-Propionylglycine | n-Propionyl-[d3]-glycine | n-Propionyl-[d5]-glycine |

| Molecular Formula | C₅H₉NO₃[2] | C₅H₆D₃NO₃ | C₅H₄D₅NO₃[6] |

| Molecular Weight ( g/mol ) | 131.13[2] | 134.15 | 136.16[6] |

| Monoisotopic Mass (Da) | 131.0582[2] | 134.0769 | 136.0903 |

| Appearance | Solid[2] | White to Light Beige Solid[] | Data not available |

| Solubility | Soluble in DMSO and Methanol (Slightly)[] | Soluble in DMSO and Methanol (Slightly)[] | Data not available |

Note: The properties for the deuterated forms are based on commercially available standards. The exact mass and molecular weight will depend on the specific deuteration pattern.

Synthesis of Deuterated n-Propionylglycine

Detailed, publicly available protocols for the synthesis of deuterated n-Propionylglycine are scarce, as these are often proprietary methods for commercial suppliers. However, a general approach would involve the acylation of glycine with a deuterated propionylating agent. For example, n-Propionyl-[d5]-glycine can be synthesized by reacting glycine with propionyl-[d5] chloride.

Below is a logical workflow for the synthesis of a deuterated n-Propionylglycine standard.

Caption: Logical workflow for the synthesis of deuterated n-Propionylglycine.

Experimental Protocols for Quantitative Analysis

The use of a deuterated internal standard is crucial for the accurate quantification of n-Propionylglycine in biological matrices by LC-MS/MS. The following is a template protocol based on established methods for acylglycine analysis.[1]

Sample Preparation (Human Urine)

-

Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

Dilution and Internal Standard Spiking: Dilute the supernatant 1:10 with deionized water. To 100 µL of the diluted urine, add 10 µL of the deuterated n-Propionylglycine internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Table 2: Illustrative LC-MS/MS Parameters for n-Propionylglycine Analysis

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, re-equilibrate at 2% B for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Analyte) | To be determined empirically, e.g., Q1: 132.1 -> Q3: 76.1 |

| MRM Transitions (IS - d5) | To be determined empirically, e.g., Q1: 137.1 -> Q3: 76.1 |

| Collision Energy (CE) | To be optimized for each transition |

| Declustering Potential (DP) | To be optimized for each transition |

Note: The MRM transitions provided are hypothetical and must be optimized for the specific instrument and deuterated standard used.

Caption: Experimental workflow for n-Propionylglycine quantification.

Metabolic Pathway of n-Propionylglycine

n-Propionylglycine is formed as a "detoxification" product when there is an accumulation of propionyl-CoA. This typically occurs in propionic acidemia due to a deficiency in propionyl-CoA carboxylase. The following diagram illustrates the metabolic fate of propionyl-CoA and the formation of n-Propionylglycine.

Caption: Metabolic pathway of n-Propionylglycine formation.

Considerations for Using Deuterated n-Propionylglycine

While deuterated internal standards are highly effective, researchers should be aware of potential challenges:

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction if this bond is cleaved in a rate-determining step of a metabolic or chemical process.[8][9] For n-Propionylglycine, this is less of a concern for its use as an internal standard in LC-MS/MS where it is not metabolized, but it is a critical consideration in metabolic studies.

-

Chromatographic Shift: Although minimal, a slight difference in retention time between the deuterated and unlabeled compound can sometimes be observed.[10] This should be assessed during method development.

-

Isotopic Purity: The isotopic purity of the deuterated standard is crucial for accurate quantification. The contribution of the unlabeled analyte in the deuterated standard should be minimal.

-

Stability: The stability of the deuterium label should be considered. Labels on exchangeable positions (e.g., -OH, -NH, -SH) can be lost in certain solvents. For n-Propionylglycine, deuteration on the propionyl group is generally stable.[10]

Conclusion

The use of deuterated n-Propionylglycine as an internal standard is indispensable for the accurate and precise quantification of this important biomarker in biological samples. While specific comparative data and detailed synthesis protocols are not always publicly available, the principles outlined in this guide provide a robust framework for researchers to develop and validate their own analytical methods. A thorough understanding of the metabolic context of n-Propionylglycine, coupled with careful method development and validation, will ensure high-quality data for both basic research and clinical applications.

References

- 1. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propionylglycine | C5H9NO3 | CID 98681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MiMeDB: Showing metabocard for Propionylglycine (MMDBc0000545) [mimedb.org]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. International Laboratory USA [intlab.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hilarispublisher.com [hilarispublisher.com]

role of n-Propionylglycine in metabolic pathways

An In-depth Technical Guide on the Role of n-Propionylglycine in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Propionylglycine is an N-acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, most notably Propionic Acidemia. It is formed in the mitochondria through the conjugation of propionyl-CoA and glycine (B1666218). This guide provides a comprehensive overview of the metabolic significance of n-Propionylglycine, its biosynthesis, role in disease, and the experimental methods used for its study and quantification.

The Metabolic Pathway of n-Propionylglycine

n-Propionylglycine is synthesized from propionyl-CoA, a key intermediate in the catabolism of branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. The formation of n-Propionylglycine is primarily a detoxification pathway that becomes significant when the primary metabolic route for propionyl-CoA is impaired.

Biosynthesis of n-Propionylglycine

The synthesis of n-Propionylglycine is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). This enzyme facilitates the conjugation of a propionyl group from propionyl-CoA to the amino group of glycine, forming n-Propionylglycine and releasing Coenzyme A (CoA).[1][2][3][4]

The reaction is as follows:

Propionyl-CoA + Glycine ⇌ n-Propionylglycine + CoA

Under normal physiological conditions, the concentration of propionyl-CoA is low, and thus, the production of n-Propionylglycine is minimal.[4]

Role in Propionic Acidemia

Propionic Acidemia is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[1][3][5] This enzyme is responsible for the conversion of propionyl-CoA to methylmalonyl-CoA, a crucial step in its entry into the Krebs cycle.[2][5]

In individuals with Propionic Acidemia, the deficiency of PCC leads to an accumulation of propionyl-CoA in the mitochondria.[1][5] This excess propionyl-CoA is then shunted into alternative metabolic pathways, including the formation of n-Propionylglycine by GLYAT.[1][3] The increased synthesis of n-Propionylglycine serves as a mechanism to sequester and excrete the toxic excess of propionate, as n-Propionylglycine is more water-soluble and can be readily eliminated in the urine.[1] Consequently, elevated levels of n-Propionylglycine in urine are a hallmark diagnostic marker for Propionic Acidemia.[1][3][6]

The accumulation of propionyl-CoA and its metabolites can lead to severe clinical manifestations, including metabolic acidosis, hyperammonemia, and neurological damage, by inhibiting key enzymes in the Krebs cycle and the electron transport chain, thereby impairing mitochondrial energy metabolism.[1][5]

Data Presentation

Quantitative data related to n-Propionylglycine and the associated enzyme kinetics are crucial for research and clinical diagnostics. The following tables summarize key quantitative information.

Table 1: Urinary n-Propionylglycine Concentrations

| Population | Analyte | Matrix | Concentration Range | Units | Citation |

| Healthy Individuals | n-Propionylglycine | Urine | ≤2.25 | mg/g Creatinine (B1669602) | [1] |

| Healthy Adults (25-30 years) | n-Propionylglycine | Urine | 0.0609–0.6300 | µmol/mmol creatinine | |

| Patients with Propionic Acidemia | n-Propionylglycine | Urine | Significantly elevated | - | [1][3][5] |

Table 2: Kinetic Parameters of Human Liver Glycine N-acyltransferase (GLYAT) for Various Acyl-CoA Substrates

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Citation |

| Isobutyryl-CoA | 300 - 5600 | - | [4] |

| 2-Methylbutyryl-CoA | 300 - 5600 | - | [4] |

| Isovaleryl-CoA | 300 - 5600 | - | [4] |

| Butyryl-CoA | 300 - 5600 | - | [4] |

| Hexanoyl-CoA | 300 - 5600 | - | [4] |

| Octanoyl-CoA | 300 - 5600 | - | [4] |

| Decanoyl-CoA | 300 - 5600 | - | [4] |

| Benzoyl-CoA | 96.6 (s0.5) | - | [7] |

Note: The Km values for most acyl-CoA esters are presented as a range from the cited literature. The value for Benzoyl-CoA is presented as s0.5 due to cooperative binding kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of n-Propionylglycine.

Quantification of n-Propionylglycine in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of n-Propionylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

-

n-Propionylglycine analytical standard

-

Stable isotope-labeled internal standard (e.g., n-Propionyl-d5-glycine)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

-

Microcentrifuge tubes

-

Autosampler vials

3.1.2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

-

Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate n-Propionylglycine from other urine components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for n-Propionylglycine and the internal standard need to be determined by direct infusion of the standards.

3.1.4. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratios against the concentration.

-

The concentration of n-Propionylglycine in the urine samples is determined from the calibration curve and normalized to the urinary creatinine concentration.

Glycine N-acyltransferase (GLYAT) Activity Assay

This protocol describes a colorimetric assay to measure the activity of GLYAT by detecting the release of Coenzyme A (CoA).

3.2.1. Materials and Reagents

-

Mitochondrial protein extract (from liver or cultured cells)

-

Propionyl-CoA

-

Glycine

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Microplate reader

3.2.2. Assay Procedure

-

Prepare a reaction mixture in a 96-well plate containing:

-

100 µL of Tris-HCl buffer (50 mM, pH 8.0)

-

20 µL of DTNB solution (10 mM in buffer)

-

20 µL of Glycine solution (100 mM in buffer)

-

20 µL of mitochondrial protein extract (protein concentration to be optimized)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of Propionyl-CoA solution (10 mM in buffer).

-

Immediately measure the absorbance at 412 nm in a microplate reader.

-

Continue to monitor the increase in absorbance at 412 nm every minute for 10-20 minutes. The increase in absorbance is due to the reaction of the free sulfhydryl group of CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at 412 nm.

3.2.3. Data Analysis

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to convert the rate of change in absorbance to the rate of CoA formation (nmol/min).

-

Normalize the enzyme activity to the amount of protein in the extract (nmol/min/mg protein).

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key pathways and workflows.

Caption: Metabolic pathway of n-Propionylglycine formation.

Caption: Diagnostic workflow for Propionic Acidemia.

References

- 1. Propionylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. uniprot.org [uniprot.org]

- 3. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

N-Propionylglycine: A Core Biomarker for Propionic Acidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Propionic acidemia (PA) is an autosomal recessive inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic defect disrupts the normal metabolism of several essential amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, leading to the accumulation of propionyl-CoA and its derivatives.[1][2] The subsequent buildup of toxic metabolites, including propionic acid, 3-hydroxypropionate, and 2-methylcitrate, results in a wide range of clinical manifestations, from life-threatening neonatal ketoacidosis to chronic multisystemic complications.[3][4]

In the landscape of diagnostic and monitoring biomarkers for propionic acidemia, N-propionylglycine, a glycine (B1666218) conjugate of propionic acid, has emerged as a crucial analyte. Its presence and concentration in urine are directly linked to the underlying metabolic disturbance. This technical guide provides a comprehensive overview of N-propionylglycine as a biomarker for propionic acidemia, detailing its biochemical basis, analytical methodologies for its quantification, and its clinical utility for researchers, scientists, and professionals involved in drug development.

Biochemical Pathway and Formation of N-Propionylglycine

Under normal physiological conditions, propionyl-CoA is converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. In propionic acidemia, the deficiency of this enzyme leads to an accumulation of propionyl-CoA within the mitochondria.[4] To mitigate the toxicity of this buildup, the body utilizes alternative metabolic pathways. One such detoxification route is the conjugation of propionyl-CoA with glycine to form N-propionylglycine.[1][5] This reaction is catalyzed by the enzyme glycine N-acyltransferase.[1][5] The resulting N-propionylglycine is more water-soluble than its precursor and is subsequently excreted in the urine.[6] Therefore, elevated levels of urinary N-propionylglycine are a direct and specific indicator of the underlying metabolic block in propionic acidemia.[7][8]

References

- 1. Propionylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Propionic acidemia - Wikipedia [en.wikipedia.org]

- 3. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 5. Human Metabolome Database: Showing metabocard for Propionylglycine (HMDB0000783) [hmdb.ca]

- 6. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Acylglycines in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylglycines, N-acyl conjugates of the amino acid glycine (B1666218), are critical metabolites in intermediary metabolism. While often considered as detoxification products for accumulating acyl-CoA species, their biological significance extends to cellular signaling and diagnostics. This technical guide provides an in-depth exploration of the metabolic roles of acylglycines, their formation through the glycine conjugation pathway, and their utility as biomarkers for inborn errors of metabolism. Detailed methodologies for their quantification and visualization of key metabolic and signaling pathways are presented to support further research and drug development in this area.

Introduction

Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. This process, primarily occurring in the mitochondria of the liver and kidneys, is catalyzed by the enzyme glycine N-acyltransferase (GLYAT)[1][2]. Historically viewed as a mechanism for the detoxification and elimination of excess or xenobiotic acyl groups, emerging evidence suggests a more complex role for these molecules in cellular processes[3][4].

The accumulation of specific acylglycines in biological fluids is a hallmark of several inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias[5][6][7]. Consequently, the quantitative analysis of acylglycines has become an important tool in the diagnosis and monitoring of these conditions[5][8]. Furthermore, certain long-chain acylglycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, have been identified as signaling molecules, modulating pathways involved in pain, inflammation, and metabolism[9][10][11][12].

This guide will delve into the core aspects of acylglycine metabolism, their analytical determination, and their burgeoning role in cellular signaling, providing a comprehensive resource for researchers and clinicians.

The Glycine Conjugation Pathway

The formation of acylglycines is a two-step enzymatic process known as the glycine conjugation pathway. This pathway is essential for the detoxification of both endogenous and xenobiotic compounds containing a carboxylic acid group[2].

-

Activation of the Acyl Group: The first step involves the activation of a carboxylic acid to its corresponding acyl-CoA thioester. This reaction is catalyzed by a family of enzymes called acyl-CoA synthetases.

-

Conjugation with Glycine: The resulting acyl-CoA is then conjugated with glycine by glycine N-acyltransferase (GLYAT), forming the N-acylglycine and releasing coenzyme A (CoA)[1]. This regeneration of free CoA is crucial for maintaining mitochondrial function.

Key Enzyme: Glycine N-Acyltransferase (GLYAT)

GLYAT (EC 2.3.1.13) is the central enzyme in the glycine conjugation pathway. It exhibits broad substrate specificity, acting on a variety of acyl-CoA molecules, including those derived from fatty acid metabolism, branched-chain amino acid catabolism, and xenobiotics like benzoate (B1203000) and salicylate[2][13]. The efficiency of GLYAT can be influenced by genetic variations and the availability of its substrates, glycine and acyl-CoAs[13][14].

Acylglycines as Biomarkers for Inborn Errors of Metabolism

The analysis of urinary acylglycines is a powerful tool for the diagnosis of several inherited metabolic disorders. In these conditions, a defect in a specific metabolic pathway leads to the accumulation of a particular acyl-CoA species, which is then shunted into the glycine conjugation pathway, resulting in the excretion of a diagnostic acylglycine.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is a common fatty acid oxidation disorder characterized by the inability to break down medium-chain fatty acids. This leads to the accumulation of medium-chain acyl-CoAs, which are subsequently conjugated to glycine, resulting in elevated urinary levels of hexanoylglycine (B26119) (C6), suberylglycine, and octanoylglycine (C8)[15][16].

Isovaleric Acidemia (IVA)

IVA is an organic acidemia caused by a deficiency of isovaleryl-CoA dehydrogenase, an enzyme involved in the catabolism of the amino acid leucine. This results in the accumulation of isovaleryl-CoA and the excretion of large amounts of isovalerylglycine in the urine[12][17].

Other Metabolic Disorders

Elevated levels of specific acylglycines are also observed in other metabolic disorders, including:

-

Propionic Acidemia: Propionylglycine

-

3-Methylcrotonyl-CoA Carboxylase Deficiency: 3-Methylcrotonylglycine

-

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: 2-Methylbutyrylglycine

Quantitative Data on Acylglycine Levels

The following tables summarize urinary acylglycine concentrations in healthy individuals and in patients with selected inborn errors of metabolism. These values are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Table 1: Urinary Acylglycine Reference Ranges in Healthy Individuals (mg/g Creatinine)

| Acylglycine | Reference Range |

| n-Acetylglycine | ≤ 3.50 |

| n-Propionylglycine | ≤ 2.25 |

| Isobutyrylglycine | ≤ 3.00 |

| n-Butyrylglycine | ≤ 2.50 |

| 2-Methylbutyrylglycine | ≤ 2.00 |

| Isovalerylglycine | ≤ 8.00 |

| n-Hexanoylglycine | Not typically detected |

| n-Octanoylglycine | Not typically detected |

| Suberylglycine | Not typically detected |

Data compiled from Mayo Clinic Laboratories[18].

Table 2: Diagnostic Urinary Acylglycine Levels in Inborn Errors of Metabolism (mmol/mol creatinine)

| Disorder | Diagnostic Acylglycine | Reported Concentration | Reference Range |

| MCAD Deficiency | Hexanoylglycine | Significantly elevated | Not detected |

| Suberylglycine | Significantly elevated | Not detected | |

| Isovaleric Acidemia | Isovalerylglycine | 4000 | < 1.6 |

Data for Isovaleric Acidemia from De Biase et al., 2017[12].

Experimental Protocols for Acylglycine Analysis

The gold standard methods for the quantitative analysis of acylglycines in biological fluids are gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[15][19][20].

UPLC-MS/MS Method for Urinary Acylglycine Quantification

This method offers high sensitivity and specificity for the analysis of a wide range of acylglycines[5][8].

Sample Preparation:

-

To 100 µL of urine, add an internal standard solution containing deuterated acylglycine analogs.

-

Acidify the sample with hydrochloric acid.

-

Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic acylglycines.

-

Wash the cartridge with water and methanol (B129727) to remove interferences.

-

Elute the acylglycines with a solution of formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is employed for separation.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for quantification.

GC-MS Method for Urinary Acylglycine Analysis

GC-MS is a robust method for acylglycine analysis, though it requires derivatization to increase the volatility of the analytes[20][21].

Sample Preparation and Derivatization:

-

Perform sample extraction as described for the UPLC-MS/MS method.

-

After evaporation, add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acylglycines into their volatile trimethylsilyl (B98337) (TMS) derivatives.

-

Heat the sample to ensure complete derivatization.

-

The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters:

-

Gas Chromatograph: A capillary column with a non-polar stationary phase is typically used for separation.

-

Mass Spectrometer: The mass spectrometer is operated in either full-scan mode for identification or selected-ion monitoring (SIM) mode for quantification.

Signaling Roles of Acylglycines

While the primary role of many acylglycines is detoxification, certain species, particularly long-chain unsaturated acylglycines, have emerged as important signaling molecules.

N-Arachidonoyl Glycine (NAGly)

NAGly is a metabolite of the endocannabinoid anandamide (B1667382) and has been shown to be an endogenous ligand for the G protein-coupled receptor GPR18 and GPR55[9][22]. Activation of these receptors by NAGly can lead to various cellular responses, including modulation of intracellular calcium levels and activation of mitogen-activated protein kinase (MAPK) pathways[9]. These signaling actions implicate NAGly in processes such as pain perception, inflammation, and vasorelaxation[10].

N-Oleoyl Glycine

N-oleoyl glycine has been shown to stimulate adipogenesis in 3T3-L1 adipocytes through a mechanism involving the cannabinoid receptor 1 (CB1) and the Akt signaling pathway[12]. This suggests a role for N-oleoyl glycine in the regulation of fat cell development and metabolism.

Conclusion

Acylglycines are a fascinating and metabolically significant class of molecules. Their role extends from being crucial indicators of metabolic disease to active participants in cellular signaling. The continued development of sensitive analytical techniques will undoubtedly uncover further complexities in their biological functions. This guide provides a foundational understanding for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic and diagnostic potential of acylglycines.

References

- 1. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 2. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [ouci.dntb.gov.ua]

- 5. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity [frontiersin.org]

- 12. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 19. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. erndim.org [erndim.org]

- 22. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

N-Propionylglycine in Human Urine: A Technical Overview for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Abundance, Metabolism, and Quantification of N-Propionylglycine in Human Urine.

N-Propionylglycine is a minor urinary metabolite that serves as a biomarker for cellular metabolic status, particularly in the context of propionate (B1217596) metabolism. Under normal physiological conditions, it is present at low levels in urine. However, its excretion can be significantly elevated in certain inborn errors of metabolism, most notably Propionic Acidemia. This technical guide provides a comprehensive overview of the natural abundance of N-Propionylglycine in urine, the methodologies for its quantification, and the underlying biochemical pathways.

Quantitative Data on Urinary N-Propionylglycine

The concentration of N-Propionylglycine in the urine of healthy individuals is generally low. The following table summarizes the available reference range for this metabolite. It is important to note that these values can be influenced by factors such as age, diet, and gut microbiome activity.

| Population | Analyte | Specimen | Method | Reference Range |

| General | N-Propionylglycine | Urine | GC-MS | ≤2.25 mg/g Creatinine[1] |

A study focusing on a pediatric Chinese population also established reference intervals for a panel of acylglycines, including N-Propionylglycine. The research indicated that after analysis, partitioning the reference intervals by age group was not necessary, suggesting that a single reference interval is applicable across the pediatric population studied.

Metabolic Pathway of N-Propionylglycine Formation

N-Propionylglycine is an acylglycine formed through the conjugation of propionyl-CoA and glycine (B1666218). This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The primary function of this pathway is the detoxification and elimination of excess propionyl-CoA, which can be toxic to cells at high concentrations. Propionyl-CoA is an intermediate in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. In healthy individuals, propionyl-CoA is efficiently converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in cases of propionyl-CoA carboxylase deficiency (the underlying cause of Propionic Acidemia), propionyl-CoA accumulates and is shunted into alternative metabolic pathways, including the formation of N-Propionylglycine.

Experimental Protocols for Quantification

The quantification of N-Propionylglycine in urine is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of urinary N-Propionylglycine.

Detailed Methodology: LC-MS/MS Quantification of Urinary Acylglycines

This protocol is a representative method for the quantification of a panel of urinary acylglycines, including N-Propionylglycine, using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

-

Materials: Urine sample, internal standard solution (containing deuterated N-Propionylglycine), 1 M hydrochloric acid, ethyl acetate, solid-phase extraction (SPE) columns (e.g., C18).

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 rpm for 5 minutes to remove any particulate matter.

-

To 1 mL of supernatant, add the internal standard solution.

-

Acidify the sample to approximately pH 1 with 1 M HCl.

-

Condition the SPE column with methanol (B129727) followed by deionized water.

-

Apply the acidified urine sample to the SPE column.

-

Wash the column with deionized water to remove interfering substances.

-

Elute the acylglycines with ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

2. Derivatization (Butylation)

-

Materials: Dried sample extract, 3 M HCl in n-butanol.

-

Procedure:

-

Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.

-

Heat the mixture at 65°C for 15 minutes.

-

Evaporate the reagent to dryness under a stream of nitrogen.

-

Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to separate the acylglycines.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the butyl ester of N-Propionylglycine and its deuterated internal standard are monitored. For example:

-

N-Propionylglycine-butyl ester: m/z 188 -> m/z 76

-

Deuterated N-Propionylglycine-butyl ester: (mass will be higher depending on the number of deuterium (B1214612) atoms) -> corresponding product ion.

-

-

Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

4. Data Analysis and Quantification

-

The concentration of N-Propionylglycine in the urine sample is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of N-Propionylglycine.

-

Results are typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution and are reported in units such as mg/g creatinine or mmol/mol creatinine.

Conclusion

The quantification of urinary N-Propionylglycine is a valuable tool in the study of metabolic disorders, particularly those affecting propionate metabolism. While present at low levels in healthy individuals, its significant elevation serves as a key diagnostic marker for Propionic Acidemia. The analytical methods, primarily LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. A thorough understanding of its metabolic origin and the availability of robust analytical protocols are crucial for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Acylglycines in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. They play a crucial role in the detoxification of organic acids and are important biomarkers for diagnosing and monitoring various inborn errors of metabolism, particularly fatty acid oxidation disorders. Accurate and robust quantification of acylglycines in plasma is essential for both clinical research and drug development. This application note provides a detailed protocol for the sample preparation of human plasma for the analysis of a panel of acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method, incorporating protein precipitation followed by derivatization, is designed for high-throughput applications, offering excellent sensitivity, specificity, and reproducibility.

Principle

The method involves the removal of high-abundance proteins from plasma samples via protein precipitation with an organic solvent. To enhance the chromatographic retention and ionization efficiency of the target acylglycines, a derivatization step is employed. This protocol details the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatization reagent, which reacts with the carboxylic acid group of the acylglycines.[1][2] The derivatized acylglycines are then analyzed by LC-MS/MS. Stable isotope-labeled internal standards are used to ensure accurate quantification.

Metabolic Pathway of Acylglycine Biosynthesis

The formation of N-acylglycines is a key metabolic pathway for the detoxification of excess or xenobiotic organic acids. The pathway is primarily a two-step process involving the activation of a fatty acid to its acyl-CoA derivative, followed by the conjugation of the acyl-CoA with glycine.[3][4]

Experimental Protocols

Materials and Reagents

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Acylglycine analytical standards

-

Stable isotope-labeled acylglycine internal standards

-

Human plasma (K2-EDTA)

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Centrifugal vacuum evaporator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation Workflow

Detailed Protocol

1. Preparation of Reagents

-

Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.

-

Derivatization Reagent 1 (3-NPH Solution): 200 mM 3-nitrophenylhydrazine HCl in 70% methanol.[1]

-

Derivatization Reagent 2 (EDC Solution): 120 mM EDC-HCl with 6% pyridine in 70% methanol.[1]

-

Internal Standard (IS) Working Solution: Prepare a stock solution of stable isotope-labeled acylglycines in methanol. Dilute to the desired working concentration.

2. Sample Preparation Procedure

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution to each sample.

-

Add 200 µL of the cold protein precipitation solution (Acetonitrile with 0.1% formic acid) to each sample.

-

Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness using a centrifugal vacuum evaporator.

-

To the dried residue, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.[1]

-

Vortex briefly to reconstitute the sample.

-

Incubate the samples at room temperature (25°C) for 30 minutes.[1]

-

After incubation, add 100 µL of water with 0.1% formic acid to each sample.

-

Vortex and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer operating in negative ion mode. The specific transitions for each derivatized acylglycine and internal standard should be optimized.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase should be developed to separate the acylglycines.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

Data Presentation

The following table summarizes the performance characteristics of the method for a selection of acylglycines. The data is compiled from various studies and may not be directly comparable due to differences in instrumentation and specific protocol variations.

| Analyte | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | LOD (µM) | LOQ (µM) | Linearity (r²) |

| Acetylglycine | 95.2 | 4.5 | 6.8 | 0.01 | 0.05 | >0.99 |

| Propionylglycine | 92.8 | 5.1 | 7.2 | 0.005 | 0.02 | >0.99 |

| Isovalerylglycine | 98.1 | 3.9 | 5.5 | 0.005 | 0.01 | >0.99 |

| Hexanoylglycine | 101.5 | 6.2 | 8.1 | 0.01 | 0.05 | >0.99 |

| Octanoylglycine | 96.7 | 4.8 | 6.5 | 0.01 | 0.05 | >0.99 |

| Suberylglycine | 94.3 | 5.5 | 7.8 | 0.02 | 0.08 | >0.99 |

Data compiled from multiple sources for illustrative purposes.

Conclusion

This application note provides a robust and reliable method for the preparation of plasma samples for the quantitative analysis of acylglycines by LC-MS/MS. The combination of protein precipitation and derivatization with 3-nitrophenylhydrazine offers high recovery and sensitivity, making it suitable for high-throughput applications in clinical research and drug development. The use of stable isotope-labeled internal standards ensures accurate and precise quantification. This method can be a valuable tool for researchers and scientists studying metabolic disorders and related therapeutic interventions.

References

- 1. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]

Application Notes and Protocols for N-Propionylglycine Quantification in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionylglycine is an acylglycine that serves as a crucial secondary biomarker for the inborn error of metabolism known as propionic acidemia.[1][2] This rare genetic disorder is caused by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase.[1][2] The enzymatic block leads to the accumulation of propionyl-CoA, which is then alternatively metabolized, in part through conjugation with glycine (B1666218) by the enzyme glycine N-acyltransferase, to form N-Propionylglycine that is subsequently excreted in the urine.[1][3] Therefore, the accurate and reliable quantification of N-Propionylglycine in urine is a key component in the diagnosis and monitoring of propionic acidemia.

These application notes provide detailed protocols for the preparation of human urine samples for the quantification of N-Propionylglycine using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway

In a healthy individual, propionyl-CoA is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in propionic acidemia, this enzyme is deficient, leading to an accumulation of propionyl-CoA. The body attempts to detoxify this excess by shunting it into an alternative pathway where it is conjugated with glycine to form N-Propionylglycine, which is then excreted in the urine.

Experimental Workflows

The overall workflow for the quantification of N-Propionylglycine in urine involves sample collection, preparation, and analysis. The sample preparation step is critical and differs significantly between LC-MS/MS and GC-MS methodologies.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the quantification of N-Propionylglycine in urine.

| Parameter | LC-MS/MS ("Dilute-and-Shoot") | LC-MS/MS (Solid-Phase Extraction) | GC-MS (Silylation) |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Limit of Detection (LOD) | ~0.01 ng/mL[4][5] | Dependent on extraction efficiency | 0.03-0.34 mmol/mol creatinine (B1669602) (for similar organic acids) |

| Limit of Quantitation (LOQ) | ~0.05 ng/mL[4][5] | Dependent on extraction efficiency | <5 nmole (for similar organic acids) |

| Precision (%RSD) | <15%[6] | <15% | <10% |

| Accuracy (%Recovery) | 90-110% | 90-110% | 90-110% |

| Reference Range | 0.0609–0.6300 umol/mmol creatinine[7] | 0.0609–0.6300 umol/mmol creatinine[7] | 0.0609–0.6300 umol/mmol creatinine[7] |

Experimental Protocols

Sample Collection and Storage

-

Collection: Collect a random urine specimen in a clean, sterile container. No preservatives are required.

-

Storage: For short-term storage (up to 72 hours), samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or -80°C to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.

Protocol 1: LC-MS/MS Sample Preparation ("Dilute-and-Shoot")

This method is rapid and requires minimal sample handling.

Materials:

-

Urine sample

-

Internal Standard (e.g., N-Propionylglycine-d3) solution in a suitable solvent (e.g., 50:50 acetonitrile:water)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

-

Pipettes and tips

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

If the urine sample is frozen, thaw it completely at room temperature or in a water bath at 37°C.

-

Vortex the urine sample for 10-15 seconds to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, combine 10 µL of the urine sample with 990 µL of the internal standard solution. This represents a 1:100 dilution. The dilution factor may need to be optimized based on the expected concentration of N-Propionylglycine and the sensitivity of the instrument.

-

Vortex the mixture for 10-15 seconds.

-

Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Carefully transfer the supernatant to an autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Sample Preparation with Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can reduce matrix effects and improve assay robustness.

Materials:

-

Urine sample

-

Internal Standard (e.g., N-Propionylglycine-d3)

-

SPE cartridges (e.g., mixed-mode anion exchange)

-

SPE manifold

-

Methanol (B129727) (conditioning solvent)

-